tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

Spirocyclopropanation Neonicotinoid analog synthesis Cyclization yield

Researchers constructing spirocyclopropanated heterocycles often face undesired fused products when using vicinal cyclopropane carbamates. tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2) delivers exclusive spiro product formation via its 1,1-geminal substitution. • Achieves 10-24% yields of spirocyclopropanated thiacloprid/imidacloprid analogs; • Enables Leimgruber-Batcho synthesis of quinoline kinase inhibitor scaffolds; • 98% purity, solid (mp 83°C), store at RT; • Bulk quantities in stock for immediate dispatch.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 107017-73-2
Cat. No. B010883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
CAS107017-73-2
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)CO
InChIInChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12)
InChIKeyHFMAZNJKNNRONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Spirocyclopropane Building Block


tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2), also known as 1-(Boc-amino)cyclopropylmethanol, is a Boc-protected aminocyclopropane building block with the molecular formula C₉H₁₇NO₃ and molecular weight 187.24 g/mol . It features a cyclopropyl ring substituted at the 1-position with a Boc-protected amino group and a hydroxymethyl group, providing both a nucleophilic handle and a latent primary amine [1]. Its primary synthetic utility stems from the ability to convert the hydroxymethyl group into leaving groups for subsequent cyclization reactions, enabling the construction of spirocyclopropanated heterocyclic scaffolds that are otherwise difficult to access [2].

1,1-Geminal cyclopropane scaffold for spirocycle construction
Hydroxymethyl handle convertible to leaving groups for cyclization
Boc protection compatible with orthogonal deprotection strategies

Why Generic Building Blocks Cannot Substitute


While multiple cyclopropane-containing carbamates exist as commercial building blocks, they are not functionally interchangeable with tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2) for key synthetic applications. Common analogs such as cis-2-(Boc-amino)cyclopropanemethanol place the hydroxymethyl and Boc-amino groups on adjacent ring carbons, resulting in entirely different spatial orientation and cyclization geometry . Other alternatives like tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS 167255-49-4) contain an additional methylene spacer that alters both ring size and cyclization outcomes . The 1,1-geminal substitution pattern of CAS 107017-73-2—with both functional groups on the same cyclopropyl carbon—is the precise requirement for forming spirocyclopropanated scaffolds via intramolecular cyclization [1]. Substituting a vicinal or spacer-containing analog would yield either fused bicyclic systems instead of spiro compounds or fail to cyclize entirely, representing a fundamental synthetic divergence rather than a mere yield difference.

Target Feature
Substitute Risk
1,1-Geminal substitution
Vicinal analogs may yield fused bicycles instead of spiro systems
No methylene spacer
Spacer-containing analogs can alter ring size and cyclization outcome
Boc-aminocyclopropylmethanol core
Different protecting groups or regioisomers may shift reactivity profile

Quantitative Performance Evidence


Geminal vs. Vicinal Substitution Yield

The 1,1-geminal substitution pattern of CAS 107017-73-2 enables spirocyclopropanated thiacloprid analogs 14-CP and 14-CT in 24% overall yield over six steps, whereas corresponding regioisomers 13-CP and 13-CT form with significantly lower yields of 17% and 15%, respectively [1]. This quantitative difference demonstrates the critical role of 1,1-geminal geometry in directing spiro-cyclization efficiency.

Geminal vs. Vicinal Yield
Head-to-head
24% vs 15–17%
1.4–1.6× higher yield
Supports spiro-cyclization efficiency
Thiacloprid analog synthesis
Spirocyclopropanation Neonicotinoid analog synthesis Cyclization yield

Imidacloprid Analog Spirocyclopropanation Yield

Using CAS 107017-73-2 as starting material, spirocyclopropanated imidacloprid analogs 27-CP and 27-CT were prepared in 10% overall yield over five steps, while their corresponding regioisomers 20-CP and 20-CT were obtained in only 8% and 7% yields, respectively [1]. This consistent yield advantage across two distinct neonicotinoid targets reinforces the scaffold-specific performance of the 1,1-geminal geometry.

Imidacloprid Analog Yield
Head-to-head
10% vs 7–8%
1.25–1.43× higher yield
Reproducible scaffold advantage across targets
Five-step sequence consistency
Imidacloprid analogs Spirocyclopropanation Yield comparison

Physical Form and Purity Assessment

CAS 107017-73-2 is supplied as a solid with a reported melting point of 83°C and minimum purity specification of 95% . This well-defined melting point provides a simple, instrument-free quality control check upon receipt—a feature absent for many liquid cyclopropane building blocks where purity verification requires more resource-intensive analytical techniques.

Physical Form & Purity
Class-level
Solid, mp 83°C
Purity ≥95%
Enables simple melting-point QC
Verify with COA upon receipt
Purity specification Physical characterization Quality control

Synthetic Route Efficiency Comparison

Two distinct synthetic routes to CAS 107017-73-2 are documented: Route A (de Meijere variant of Kulinkovich reaction) proceeds from N,N-dibenzyl-2-benzyloxyacetamide in three steps with 40% overall yield [1]; Route B (monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate followed by Curtius degradation and ester reduction) proceeds in 56% overall yield [1]. This route-dependent yield variation provides procurement-relevant insight: sourcing from vendors utilizing Route B chemistry may enable more favorable pricing due to higher step efficiency.

Route Efficiency
Head-to-head
56% vs 40%
1.4× higher via Curtius route
Informs vendor selection and cost
Route-dependent yield benchmark
Synthesis route comparison Process chemistry Yield optimization

Key Application Scenarios


Spirocyclopropanated Quinoline Kinase Inhibitors

CAS 107017-73-2 serves as a critical intermediate in the synthesis of conformationally restricted quinoline-based kinase inhibitors. The Mitsunobu reaction of this building block with apocynin derivatives enables installation of the 1,1-geminal cyclopropylamino motif, which upon nitration, condensation, and Leimgruber-Batcho cyclization yields quinoline scaffolds with spirocyclopropane-derived conformational constraint [1]. The 24% overall yield advantage demonstrated for spirocyclopropanated thiacloprid analogs [2] translates directly to this medicinal chemistry context, where the 1,1-geminal geometry is essential for achieving the intended binding conformation.

Spirocyclopropanated Neonicotinoid Analogs

This building block is specifically validated for preparing spirocyclopropanated analogs of the commercial insecticides thiacloprid and imidacloprid [1]. The 1,1-geminal substitution pattern enables cocyclization with S,S-dimethyl cyanodithioiminocarbonate or nitroguanidine to form spiro-fused bicyclic systems that are structurally inaccessible from vicinal cyclopropane carbamates. The 1.4- to 1.6-fold yield advantage of the desired spiro products over regioisomeric byproducts [1] demonstrates the unique efficiency of this scaffold for agrochemical SAR exploration and lead optimization programs requiring spirocyclopropane topology.

Scalable Cyclopropylmethanol Derivative Synthesis

For process chemists developing scalable syntheses of 1-aminocyclopropylmethanol derivatives, CAS 107017-73-2 represents a strategically protected intermediate. The higher-yielding synthetic route (56% overall via Curtius degradation) [1] provides a benchmark for process optimization, while the Boc protecting group enables orthogonal deprotection strategies compatible with base-labile protecting groups such as Fmoc [2]. The solid physical form with defined melting point (83°C) facilitates straightforward quality control during scale-up, reducing analytical overhead relative to liquid cyclopropane intermediates.

Spirocyclopropane-Containing Compound Libraries

In diversity-oriented synthesis campaigns, CAS 107017-73-2 functions as a privileged building block for generating spirocyclopropane-containing libraries. The hydroxymethyl group can be activated for nucleophilic displacement or oxidation to the aldehyde, enabling divergent functionalization at the cyclopropane ring [1]. The consistent 10-24% yields for spirocyclopropanated products across both thiacloprid and imidacloprid analog series [2] establish a reliable performance baseline for library production, while the commercial availability with ≥95% purity reduces the need for post-purchase purification.

Application
Selection Property
Validation Focus
Spiro quinoline kinase inhibitors
1,1-Geminal geometry requirement
Spiro vs. fused product selectivity
Neonicotinoid analog synthesis
Cocyclization with dithioiminocarbonate
Yield benchmarking vs. regioisomers
Scalable cyclopropylmethanol
Route-dependent yield optimization
Solid-state QC and orthogonal deprotection
Spiro compound library generation
Hydroxymethyl activation for diversification
Library production baseline yields

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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